molecular formula C10H22N2 B1278058 4-(Azepan-1-yl)butan-1-amine CAS No. 1565-55-5

4-(Azepan-1-yl)butan-1-amine

Cat. No. B1278058
CAS RN: 1565-55-5
M. Wt: 170.3 g/mol
InChI Key: DQTXUJFORHDORW-UHFFFAOYSA-N
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Description

“4-(Azepan-1-yl)butan-1-amine” is a chemical compound with the CAS Number: 1565-55-5 . It has a molecular weight of 170.3 and its IUPAC name is 4-(1-azepanyl)-1-butanamine .


Molecular Structure Analysis

The InChI code for “4-(Azepan-1-yl)butan-1-amine” is 1S/C10H22N2/c11-7-3-6-10-12-8-4-1-2-5-9-12/h1-11H2 . This code provides a specific representation of the molecular structure of the compound.

Scientific Research Applications

Azepanium Ionic Liquids

4-(Azepan-1-yl)butan-1-amine has been utilized in synthesizing a new family of room temperature ionic liquids. These ionic liquids, derived from the seven-member alicyclic secondary amine azepane, offer promising alternatives to electrolytes based on volatile organic compounds due to their wide electrochemical windows and potential environmental benefits (Belhocine et al., 2011).

Conformational Energetics Studies

Computational and experimental thermochemical studies have been conducted on molecules like azepan and azepan-1-ylacetonitrile to understand their conformational energetics. These studies are crucial for the development of cyclic/acyclic hydrocarbons and amines (Freitas et al., 2014).

Enantioselective Synthesis

Enantioselective synthesis methods using azepane derivatives have been explored for creating chiral heterocyclic frameworks. This includes the use of azepane in asymmetric (4 + 3) and (4 + 1) annulations to produce diverse chiral structures, which are important in drug discovery and asymmetric synthesis (Yan et al., 2020).

Electrocatalysis and Electrochromic Devices

Azepane derivatives have been used in the synthesis of polymers for electrocatalysis and electrochromic devices. For instance, the polymer precursor 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)butan-1-amine was synthesized for creating multicolored electrochromic devices (Yagmur et al., 2013).

Biobased Amines in Polymer Synthesis

The role of amines, including azepane derivatives, is significant in the synthesis of biobased polymers. These compounds are integral as monomers in creating polymers for various applications such as in the automotive and aerospace industries (Froidevaux et al., 2016).

properties

IUPAC Name

4-(azepan-1-yl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c11-7-3-6-10-12-8-4-1-2-5-9-12/h1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQTXUJFORHDORW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427962
Record name 4-(azepan-1-yl)butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Azepan-1-yl)butan-1-amine

CAS RN

1565-55-5
Record name 4-(azepan-1-yl)butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JE Gisselberg, Z Herrera, LM Orchard, M Llinás… - Cell chemical …, 2018 - cell.com
The bifunctional farnesyl/geranylgeranyl diphosphate synthase (FPPS/GGPPS) is a key branchpoint enzyme in isoprenoid biosynthesis in Plasmodium falciparum (malaria) parasites. …
Number of citations: 36 www.cell.com

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